4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a pyrazole ring. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 3,4-dimethylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce dechlorinated pyrazole derivatives.
Scientific Research Applications
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: shares similarities with other chlorinated pyrazoles and phenyl-substituted pyrazoles.
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Lacks the chlorine atom at the 4-position.
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Has a different substitution pattern on the phenyl rings.
Uniqueness
The unique combination of chlorine and methyl groups in 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole imparts distinct chemical properties, such as increased reactivity and specific biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H21Cl3N2 |
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Molecular Weight |
455.8 g/mol |
IUPAC Name |
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C25H21Cl3N2/c1-14-5-7-18(11-16(14)3)24-23(28)25(19-8-6-15(2)17(4)12-19)30(29-24)22-10-9-20(26)13-21(22)27/h5-13H,1-4H3 |
InChI Key |
KUGGJAGKTPOWCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)C)C)Cl)C |
Origin of Product |
United States |
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